N-[(naphthalen-1-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(naphthalen-1-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide is a synthetic organic compound that features a naphthalene ring, a pyridine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(naphthalen-1-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.
Synthesis of the Pyridine Derivative: The pyridine ring is functionalized with an oxygen-containing group, often through nucleophilic substitution reactions.
Formation of the Azetidine Ring: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The naphthalene and pyridine derivatives are coupled with the azetidine ring through amide bond formation, typically using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(naphthalen-1-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The naphthalene and pyridine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
N-[(naphthalen-1-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(naphthalen-1-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(pyridin-4-yl)methanamine: Shares the pyridine ring but lacks the naphthalene and azetidine rings.
N-Methyl-1-naphthalenemethylamine: Contains the naphthalene ring but lacks the pyridine and azetidine rings.
N-Methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine: Contains a pyridine ring but with different substituents.
Uniqueness
N-[(naphthalen-1-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(23-13-18(14-23)25-17-8-10-21-11-9-17)22-12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11,18H,12-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFNUFXEPDPOAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.